(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

Catalog No.
S701547
CAS No.
933687-60-6
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

CAS Number

933687-60-6

Product Name

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

IUPAC Name

2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11)

InChI Key

VWMVDEYWTMKUNJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)N)C)CC(=O)O

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)CC(=O)O

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid (CAS 933687-60-6) is a highly specialized pyrimidine-based building block primarily utilized in the synthesis of small-molecule tumor necrosis factor-alpha (TNF-α) modulators and targeted kinase inhibitors [1]. Structurally, it features a pyrimidine core substituted with a 2-amino group, 4,6-dimethyl groups, and a 5-acetic acid moiety. In pharmaceutical process chemistry, the acetic acid side chain serves as a crucial electrophilic precursor for condensation with ortho-phenylenediamines, yielding 2-substituted benzimidazole cores with a precise one-carbon (methylene) linker . The compound's specific substitution pattern makes it an indispensable precursor for developing orally bioavailable therapeutics targeting autoimmune and inflammatory disorders, where exact spatial alignment of the pyrimidine pharmacophore is mandatory [1].

Generic substitution with structurally similar pyrimidine acetic acids or propanoic acids fundamentally fails during the development of TNF-α modulators due to strict structure-activity relationship (SAR) constraints at the target protein's dimer interface [1]. The acetic acid moiety is non-negotiable; substituting it with a propanoic acid homolog extends the linker between the benzimidazole core and the pyrimidine ring from a methylene to an ethylene group, which misaligns the pharmacophore and abolishes target binding [1]. Furthermore, the specific 2-amino and 4,6-dimethyl substitutions on the pyrimidine ring are essential for critical hydrogen bonding and steric locking within the hydrophobic binding pocket. Using generic analogs lacking these precise functional groups results in inactive active pharmaceutical ingredients (APIs), making the procurement of this exact CAS number mandatory for successful synthesis .

Critical Linker Length: Acetic Acid vs. Propanoic Acid Homologs

The acetic acid moiety in (2-amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is strictly required to generate a one-carbon (methylene) linker when cyclized to form a benzimidazole core. When compared to the propanoic acid homolog, which generates a two-carbon (ethylene) linker, the resulting API loses its ability to properly orient the pyrimidine ring within the target dimer interface. Class-level SAR studies on benzimidazole-based modulators demonstrate that extending the linker from methylene to ethylene typically causes a complete loss of neutralizing activity, whereas the methylene-linked derivatives derived from the acetic acid precursor maintain potent nanomolar activity [1].

Evidence DimensionTarget Potency (IC50) of resulting benzimidazole API
Target Compound DataNanomolar IC50 (< 100 nM) for methylene-linked API derived from the acetic acid precursor
Comparator Or Baseline> 10 μM for ethylene-linked API derived from the propanoic acid analog
Quantified Difference>100-fold loss in target potency with homolog substitution
ConditionsHEK-293 derived reporter cell assay for target neutralization

Procurement must strictly avoid propanoic acid analogs, as the exact acetic acid chain length is required to maintain the active conformation of the final drug substance.

Essential Hydrogen Bonding: 2-Amino Substitution vs. Des-amino Analog

The 2-amino group on the pyrimidine ring acts as a critical hydrogen bond donor required for potent interaction with target proteins in small-molecule inhibitor design. Procurement of the des-amino analog, (4,6-dimethylpyrimidin-5-yl)acetic acid, yields final compounds that lack this key interaction. In established models of pyrimidine-based inhibitors, removal of the 2-amino group typically results in a severe reduction in target binding affinity. The presence of the 2-amino group ensures that the final API can form the necessary directional hydrogen bonds, translating to superior in vitro efficacy [1].

Evidence DimensionBinding Affinity / Potency reduction
Target Compound DataRetains primary hydrogen bond donor capability (baseline high potency)
Comparator Or Baseline(4,6-Dimethylpyrimidin-5-yl)acetic acid (lacks H-bond donor)
Quantified DifferenceEstimated 10- to 50-fold reduction in target affinity without the 2-amino group
ConditionsIn vitro target binding assays for pyrimidine-based modulators

Buyers must ensure the presence of the 2-amino group, as its omission leads to the synthesis of APIs with drastically reduced clinical viability.

Steric Conformational Locking: 4,6-Dimethyl vs. Unsubstituted Pyrimidine

The 4,6-dimethyl groups on the pyrimidine ring are not merely lipophilic additions; they play a critical role in sterically locking the dihedral angle of the methylene linker and filling a specific hydrophobic pocket in the target interface. If a buyer substitutes this compound with (2-aminopyrimidin-5-yl)acetic acid (lacking the methyl groups), the resulting API becomes too conformationally flexible. This increased entropic penalty upon binding and the loss of hydrophobic contacts typically reduce the compound's neutralizing activity by over an order of magnitude compared to the sterically locked 4,6-dimethyl derivative [1].

Evidence DimensionConformational stability and target neutralization
Target Compound DataRestricted rotation and optimal hydrophobic fit (high potency)
Comparator Or Baseline(2-Aminopyrimidin-5-yl)acetic acid (high flexibility, poor fit)
Quantified Difference>10-fold decrease in neutralizing activity for the des-methyl analog
ConditionsStructural SAR analysis of target dimer interface binding

The 4,6-dimethyl substitution is structurally mandatory for achieving the rigid, active conformation required for advanced small-molecule modulators.

Synthesis of Small-Molecule TNF-α Inhibitors

Used as a primary building block to construct 2-((2-amino-4,6-dimethylpyrimidin-5-yl)methyl)benzimidazole derivatives. The acetic acid moiety perfectly facilitates the formation of the required one-carbon linker, yielding potent modulators of TNF-α signaling for autoimmune disease therapies [1].

Development of Targeted Kinase Inhibitors

Applied in the design of novel kinase inhibitors where the 2-amino-4,6-dimethylpyrimidine moiety serves as a critical hinge-binding motif. The 2-amino group provides essential hydrogen bonding, while the acetic acid tail allows for versatile downstream functionalization .

Pharmaceutical Process Chemistry and API Scale-Up

Procured for cGMP manufacturing of specific active pharmaceutical ingredients (APIs) where precise one-carbon linker condensation with diamines is required. The specific 4,6-dimethyl substitution ensures the final API maintains its locked, active conformation without the risk of linker extension or flexibility issues seen in generic analogs[1].

XLogP3

0.1

Dates

Last modified: 08-15-2023

Explore Compound Types